molecular formula C10H9NO4 B180501 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 154365-40-9

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B180501
CAS No.: 154365-40-9
M. Wt: 207.18 g/mol
InChI Key: HNDTULADLKGMDH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound with the molecular formula C10H9NO4 This compound belongs to the benzoxazine family, characterized by a benzene ring fused with an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with methyl acetoacetate under acidic conditions to form the benzoxazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form substituted benzoxazines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted benzoxazines with various functional groups

Scientific Research Applications

Chemistry

In chemistry, 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has been studied for its biological activity, including antimicrobial and anti-inflammatory properties. Researchers are exploring its potential as a lead compound for developing new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. Studies have shown promising results in the development of drugs targeting specific enzymes and receptors involved in various diseases.

Industry

In the industrial sector, this compound is used in the synthesis of polymers and resins. Its ability to form stable structures makes it valuable in creating materials with specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid
  • 3,4-Dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylic acid

Uniqueness

Compared to similar compounds, 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the carboxylic acid group at the 2-position enhances its solubility and allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS Number: 1092352-65-2) is a compound belonging to the benzoxazine family, characterized by its unique bicyclic structure. This compound has garnered attention for its potential biological activities, including antioxidant properties and possible therapeutic applications. This article reviews the available literature on its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C10H9NO4
  • Molecular Weight : 207.18 g/mol
  • Structural Characteristics : The compound consists of a benzoxazine ring system with a carboxylic acid functional group, contributing to its reactivity and biological interactions.

Antioxidant Properties

Research indicates that 2-methyl-3-oxo-3,4-dihydro-2H-benzoxazine derivatives exhibit significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study : A study conducted by Aydin et al. (2021) examined the antioxidant capacity of various benzoxazine derivatives, including 2-methyl-3-oxo-3,4-dihydro-2H-benzoxazine. The results demonstrated that these compounds effectively scavenged free radicals and reduced oxidative damage in vitro.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study by Jha et al. (2020), the antibacterial efficacy of 2-methyl-3-oxo-3,4-dihydro-benzoxazines was assessed against several bacterial strains.

Findings :

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxicity

A critical aspect of evaluating new compounds is their cytotoxicity towards human cells. In vitro assays conducted on human cancer cell lines (MCF-7 and HeLa) revealed that 2-methyl-3-oxo-3,4-dihydro-benzoxazine exhibited selective cytotoxicity.

Case Study : A study published in the Journal of Medicinal Chemistry (2021) reported that this compound induced apoptosis in MCF-7 cells at concentrations above 50 µM while showing minimal toxicity to normal fibroblast cells.

The proposed mechanism through which 2-methyl-3-oxo-3,4-dihydro-benzoxazine exerts its biological effects includes:

  • Free Radical Scavenging : The presence of hydroxyl groups allows the compound to donate electrons to free radicals.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in oxidative stress pathways.
  • Cell Cycle Arrest : Induction of cell cycle arrest leading to apoptosis in cancer cells.

Properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDTULADLKGMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392136
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154365-40-9
Record name 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Reactant of Route 6
2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
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Q & A

Q1: What is the significance of stereoselective synthesis for 2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

A1: Many pharmaceuticals are chiral molecules, meaning they exist in two forms that are mirror images of each other (like our left and right hands). These different forms, called enantiomers, can have different biological activities. Stereoselective synthesis, as described in these papers [, ], allows chemists to specifically produce the desired enantiomer ((R) or (S) in this case) of this compound. This control over chirality is crucial for drug development, as it ensures that the synthesized compound has the desired biological activity and minimizes the risk of unwanted side effects from the other enantiomer.

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